Tert-butyl (7-bromoheptyl)(methyl)carbamate
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Overview
Description
Tert-butyl (7-bromoheptyl)(methyl)carbamate is an organic compound with the molecular formula C12H24BrNO2. It is commonly used as an intermediate in organic synthesis and has applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tert-butyl (7-bromoheptyl)(methyl)carbamate can be synthesized through a multi-step process. One common method involves the reduction of 7-(tert-butoxycarbonylamino)heptanoic acid to obtain 7-(tert-butoxycarbonylamino)heptanol, followed by bromination to produce the final compound .
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Reduction: : In a nitrogen atmosphere, dissolve 25g of 7-(tert-butoxycarbonylamino)heptanoic acid in 1500ml of tetrahydrofuran (THF) and cool the solution to 0°C. Add 29ml of borane-dimethyl sulfide complex to the solution and stir for 2 hours at 0°C. Gradually add 326ml of 1N sodium hydroxide solution over 1 hour while maintaining the temperature between 5-10°C. Stir the mixture at room temperature for 1 hour, then remove THF under vacuum and extract the aqueous solution with diethyl ether. Wash the combined organic layers with brine, dry over magnesium sulfate, and evaporate under vacuum to obtain a crude colorless oil .
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Bromination: : Dissolve the crude oil in 500ml of THF under a nitrogen atmosphere. Add 34.7g of triphenylphosphine and 43.9g of carbon tetrabromide to the solution and stir at room temperature for 13 hours. Filter the reaction mixture and evaporate the filtrate under vacuum. Purify the residue by silica gel chromatography using ethyl acetate/hexane (1/10 to 1/4) as the eluent to obtain this compound .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (7-bromoheptyl)(methyl)carbamate undergoes various types of chemical reactions, including substitution, reduction, and oxidation .
Reduction: The compound can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Oxidation: Oxidation of the compound can lead to the formation of corresponding carbonyl compounds.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (THF, DMF), and bases (triethylamine, sodium hydride).
Reduction: Reducing agents (lithium aluminum hydride), solvents (THF, ether).
Oxidation: Oxidizing agents (potassium permanganate, chromium trioxide), solvents (acetone, dichloromethane).
Major Products
Substitution: Formation of substituted carbamates.
Reduction: Formation of primary amines.
Oxidation: Formation of carbonyl compounds.
Scientific Research Applications
Tert-butyl (7-bromoheptyl)(methyl)carbamate is used in various scientific research applications, including:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biochemical pathways and enzyme interactions.
Medicine: It is utilized in the development of new drugs and therapeutic agents.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (7-bromoheptyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. These derivatives can interact with enzymes and receptors, modulating their activity and resulting in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Tert-butyl (7-bromoheptyl)(methyl)carbamate is unique due to its specific structure, which allows it to undergo a variety of chemical reactions and form diverse derivatives. Its versatility makes it valuable in multiple research and industrial applications .
Biological Activity
Tert-butyl (7-bromoheptyl)(methyl)carbamate is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound is characterized by its carbamate functional group, which is known for its role in various biological processes. The compound's structure allows it to interact with biological systems, potentially influencing enzyme activities and cellular pathways.
Biological Activity Overview
- Antimicrobial Activity : Preliminary studies suggest that carbamate derivatives can exhibit antimicrobial properties. For instance, certain carbamate compounds have been shown to potentiate the effects of antibiotics against Gram-negative bacteria by inhibiting efflux pumps and enhancing membrane permeability .
- Neuroprotective Effects : Similar compounds have been investigated for their neuroprotective properties. For example, a related compound was found to inhibit β-secretase and acetylcholinesterase activities, which are crucial in the context of Alzheimer's disease. This suggests that this compound may also have potential neuroprotective effects by modulating amyloid-beta aggregation and reducing neuronal toxicity .
Study 1: Antibiotic Potentiation
In a study examining the effects of various carbamate derivatives, this compound was evaluated for its ability to enhance the efficacy of antibiotics such as clarithromycin against E. coli. The results indicated that this compound could significantly lower the minimum inhibitory concentration (MIC) of clarithromycin, suggesting its role as an antibiotic potentiator .
Compound | MIC Reduction (fold) | Target Bacteria |
---|---|---|
This compound | 16-128 | E. coli ATCC 25922 |
Study 2: Neuroprotective Mechanisms
Research on similar compounds indicated that they could protect astrocytes from amyloid-beta-induced toxicity. In vitro studies showed that these compounds reduced TNF-α production and improved cell viability in the presence of toxic agents .
Treatment | Cell Viability (%) | TNF-α Levels (pg/mL) |
---|---|---|
Control | 100 | Low |
Aβ 1-42 | 43.78 | High |
This compound + Aβ 1-42 | 62.98 | Moderate |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Efflux Pumps : By inhibiting bacterial efflux pumps, this compound enhances the intracellular accumulation of antibiotics, thereby increasing their effectiveness against resistant strains .
- Modulation of Enzyme Activity : The ability to inhibit key enzymes involved in neurodegenerative processes suggests a potential use in treating conditions like Alzheimer's disease through amyloid-beta modulation .
Properties
Molecular Formula |
C13H26BrNO2 |
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Molecular Weight |
308.25 g/mol |
IUPAC Name |
tert-butyl N-(7-bromoheptyl)-N-methylcarbamate |
InChI |
InChI=1S/C13H26BrNO2/c1-13(2,3)17-12(16)15(4)11-9-7-5-6-8-10-14/h5-11H2,1-4H3 |
InChI Key |
LPCQDMRREQRONK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)CCCCCCCBr |
Origin of Product |
United States |
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